molecular formula C15H16N10 B6453339 7-methyl-6-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-7H-purine CAS No. 2549018-37-1

7-methyl-6-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-7H-purine

Cat. No.: B6453339
CAS No.: 2549018-37-1
M. Wt: 336.36 g/mol
InChI Key: NOEWLSSUOSIGGW-UHFFFAOYSA-N
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Description

7-methyl-6-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-7H-purine is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methyl-6-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-7H-purine typically involves multi-step organic reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

7-methyl-6-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-7H-purine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dimethyl sulfoxide (DMSO), and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potentially different biological activities .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share the same core structure and exhibit similar biological activities.

    Purine derivatives: Compounds with a purine core that have diverse applications in medicinal chemistry.

Uniqueness

What sets 7-methyl-6-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-7H-purine apart is its unique combination of the pyrazolo[3,4-d]pyrimidine and purine moieties, which confer distinct biological properties. This dual functionality allows it to interact with multiple molecular targets, enhancing its potential as a versatile therapeutic agent .

Properties

IUPAC Name

7-methyl-6-[4-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl]purine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N10/c1-23-9-20-13-11(23)15(19-8-17-13)25-4-2-24(3-5-25)14-10-6-21-22-12(10)16-7-18-14/h6-9H,2-5H2,1H3,(H,16,18,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOEWLSSUOSIGGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1C(=NC=N2)N3CCN(CC3)C4=NC=NC5=C4C=NN5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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